molecular formula C9H18ClNO2 B597881 2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride CAS No. 1228880-64-5

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride

Cat. No. B597881
M. Wt: 207.698
InChI Key: GCQRPHRBRJAQAE-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1255098-83-9 . It is a powder in physical form and has a molecular weight of 207.7 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of 1,1-cyclohexanediacetic anhydride to 1,1-cyclohexanediacetic acid monoamide, followed by a ‘Hofmann’ rearrangement in an aqueous solution of sodium hypobromite prepared in situ .


Molecular Structure Analysis

The molecular formula of 2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride is C9H18ClNO2 . The InChI key for this compound is provided in some resources .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 207.7 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Xanthine Oxidase Inhibitory Studies : 2-(4-(Aminomethyl)cyclohexyl)acetic acid was used to synthesize a Schiff base ligand, which was then reacted with metal ions to produce compounds. These compounds were characterized and studied for their xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).

Chemical Synthesis and Reactions

  • Acetyl-DL-cyclohexylglycine Synthesis : Starting from cyclohexyl bromide, a series of reactions including aminolysis led to the synthesis of DL cyclohexyl glycine, an important intermediate for a COX 2 selective inhibitor (Pan Hai, 2001).
  • Energetic Salts Synthesis : The compound was part of a synthesis pathway for nitroiminotetrazolate salts, which were characterized for their energetic properties (Young‐Hyuk Joo et al., 2012).
  • Ring-Closing Metathesis : The compound was involved in the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton of GS4104, showcasing the utility in synthesizing complex organic structures (Xin Cong & Z. Yao, 2006).
  • Novel Cyclohexylacetic Acid Derivative : Isolated from Emilia sonchifolia, a new cyclohexylacetic acid derivative was discovered and characterized, illustrating the compound's presence in natural sources (Shoumao Shen et al., 2013).

Pharmaceutical and Biological Applications

  • Synthesis of SMCC : The compound played a role in the synthesis of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a chemical used in various areas of chemistry and biotechnology (Nicholas M. Leonard & Jarmila Bruncková, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRPHRBRJAQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679281
Record name [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride

CAS RN

1228880-64-5
Record name [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(4-Aminomethylcyclohexyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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